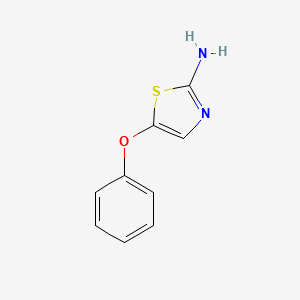

5-Phenoxy-1,3-thiazol-2-amine

Description

BenchChem offers high-quality 5-Phenoxy-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenoxy-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxy-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQZXVZGDUZIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenoxy-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Phenoxy-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1] This guide details a strategic, three-step synthesis commencing with the Williamson ether synthesis of a key phenoxyacetone intermediate, followed by its selective α-bromination, and culminating in the Hantzsch thiazole synthesis. Each experimental protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction dynamics. Furthermore, a complete characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is provided with predicted spectral data to aid in the verification of the synthesized compound.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 1,3-thiazole ring, and particularly the 2-aminothiazole core, is a cornerstone in the design and discovery of novel therapeutic agents. This five-membered heterocyclic system, containing both nitrogen and sulfur, is a versatile pharmacophore capable of engaging in a wide array of biological interactions. Its prevalence in drug discovery is underscored by its presence in anticancer agents, antivirals, and anti-inflammatory drugs.[2] The continued exploration of novel 2-aminothiazole derivatives, such as 5-Phenoxy-1,3-thiazol-2-amine, is driven by the potential to uncover new therapeutic applications and to refine the pharmacological profiles of existing drug candidates.

Synthetic Strategy and Experimental Protocols

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine is strategically designed to proceed through readily accessible starting materials and well-established, high-yielding reactions. The overall synthetic pathway is depicted below.

Caption: Overall synthetic route to 5-Phenoxy-1,3-thiazol-2-amine.

Step 1: Synthesis of 1-Phenoxyacetone

The initial step involves the formation of the ether linkage through a Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for coupling the phenoxide ion with chloroacetone.[3][4]

Protocol:

-

To a solution of phenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a strong base like sodium hydroxide or potassium carbonate (1.1 equivalents) at room temperature.

-

Stir the mixture until the phenol is completely converted to the corresponding phenoxide salt.

-

Slowly add chloroacetone (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-phenoxyacetone.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: α-Bromination of 1-Phenoxyacetone

The key intermediate, 1-bromo-3-phenoxyacetone, is synthesized by the selective bromination of 1-phenoxyacetone at the α-position to the carbonyl group. This reaction typically proceeds via an acid-catalyzed enolization followed by reaction with elemental bromine.[1][5]

Protocol:

-

Dissolve 1-phenoxyacetone (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture, maintaining the temperature below 30°C with an ice bath.

-

Stir the reaction mixture at room temperature until the bromine color disappears.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 1-bromo-3-phenoxyacetone.

Step 3: Hantzsch Thiazole Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

The final step is the venerable Hantzsch thiazole synthesis, which involves the condensation and cyclization of the α-haloketone with thiourea to form the 2-aminothiazole ring.[2][6]

Protocol:

-

In a round-bottom flask, dissolve 1-bromo-3-phenoxyacetone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base such as sodium bicarbonate solution to precipitate the product.

-

Filter the solid product, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Phenoxy-1,3-thiazol-2-amine.

Characterization of 5-Phenoxy-1,3-thiazol-2-amine

A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of the synthesized 5-Phenoxy-1,3-thiazol-2-amine.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: Predicted ¹H NMR Data for 5-Phenoxy-1,3-thiazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| Thiazole-H (C4-H) | 6.5 - 7.0 | Singlet |

| Phenyl-H (ortho) | 6.9 - 7.1 | Multiplet |

| Phenyl-H (para) | 7.2 - 7.4 | Multiplet |

| Phenyl-H (meta) | 7.3 - 7.5 | Multiplet |

| O-CH₂ | ~4.8 | Singlet |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration and may exchange with D₂O.[7]

Table 2: Predicted ¹³C NMR Data for 5-Phenoxy-1,3-thiazol-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (in precursor) | ~200 |

| C-Br (in precursor) | 30 - 40 |

| C2 (Thiazole, C-NH₂) | 165 - 170 |

| C4 (Thiazole, C-H) | 105 - 115 |

| C5 (Thiazole, C-O) | 140 - 150 |

| Phenyl C (ipso, C-O) | 155 - 160 |

| Phenyl C (ortho) | 115 - 120 |

| Phenyl C (para) | 120 - 125 |

| Phenyl C (meta) | 128 - 130 |

| O-CH₂ | 65 - 75 |

Note: The chemical shifts are approximate and can be influenced by the solvent.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 5-Phenoxy-1,3-thiazol-2-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch (thiazole) | 1620 - 1650 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (ether) | 1200 - 1250 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: The presence of the characteristic N-H and C=N stretches provides strong evidence for the formation of the 2-aminothiazole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data for 5-Phenoxy-1,3-thiazol-2-amine

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M - C₆H₅O]+ | Loss of the phenoxy group |

| [C₆H₅OH]+• | Phenol fragment |

| [C₃H₃N₂S]+ | 2-Aminothiazole fragment |

Note: The exact m/z values will depend on the isotopic composition of the elements. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.[11][12]

Conclusion

This technical guide outlines a systematic and efficient approach for the synthesis and characterization of 5-Phenoxy-1,3-thiazol-2-amine. By leveraging the classical Williamson ether synthesis and the robust Hantzsch thiazole synthesis, this valuable 2-aminothiazole derivative can be reliably prepared. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The methodologies and analytical insights presented herein are intended to facilitate further research and development in the fields of medicinal chemistry and materials science, where 2-aminothiazole derivatives continue to play a pivotal role.

References

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of phenoxyacetone from phenol. (2015, July 7). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

Bromoacetone. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

- Mohamed, Y. A., Abbas, H. A., & El-Manawaty, M. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 76(5), 456-462.

-

Bromination of Acetone Experiment. (2022, March 18). YouTube. Retrieved January 26, 2026, from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]

- Yankova, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012.

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

1H NMR chemical shift ppm table. (n.d.). Retrieved January 26, 2026, from [Link]

- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.

- DeTar, D. F., & Weis, C. (1956). The Reduction of Organic Halides by Stannous Chloride. Journal of the American Chemical Society, 78(18), 4296-4299.

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.

- Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. (n.d.). Google Patents.

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- Bell, R. P., & Gelles, E. (1951). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 210(1102), 310-325.

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 26, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. bhu.ac.in [bhu.ac.in]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenoxy-1,3-thiazol-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the physicochemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, 5-Phenoxy-1,3-thiazol-2-amine. Given the limited direct experimental data available for this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally related analogs to provide a robust predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar chemical entities in drug discovery and development.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved drugs and clinical candidates underscores its importance as a versatile pharmacophore. The 2-aminothiazole ring system is known to engage in a variety of biological interactions, contributing to activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. The introduction of a phenoxy group at the 5-position of the thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is anticipated to significantly influence its physicochemical properties and biological activity profile, primarily through modulation of its lipophilicity, electronic distribution, and steric bulk.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₉H₈N₂OS | Based on the chemical structure. |

| Molecular Weight | 192.24 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 180 - 220 | 2-aminothiazole has a melting point of 91-93°C. The introduction of the larger, more rigid phenoxy group is expected to increase the melting point due to enhanced crystal lattice energy. For comparison, the related compound 5-phenyl-1,3,4-thiadiazol-2-amine has a melting point of 223-227 °C[1]. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Decomposition at higher temperatures is common for such heterocyclic amines. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol) | The presence of the amino and thiazole nitrogen atoms allows for hydrogen bonding with water, but the hydrophobic phenoxy group will limit aqueous solubility. Good solubility in polar aprotic and protic organic solvents is anticipated. |

| logP | 1.5 - 2.5 | The phenoxy group significantly increases lipophilicity compared to unsubstituted 2-aminothiazole. This range is often associated with good membrane permeability. |

| pKa | Basic (amine): 4-5; Acidic (thiazole C-H): ~20 | The 2-amino group is expected to be the primary basic center. The acidity of the C-H bond at the 4-position of the thiazole ring is generally low but can be influenced by substituents. |

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of the 2-aminothiazole ring system. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea. For the synthesis of 5-Phenoxy-1,3-thiazol-2-amine, the key precursor would be an α-phenoxy-α-haloacetaldehyde or a related ketone. While the direct precursor, 2-bromo-2-phenoxyacetaldehyde, is not commercially available, a plausible synthetic route is proposed below.

Synthetic Pathway

Caption: Proposed synthetic pathway for 5-Phenoxy-1,3-thiazol-2-amine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Phenoxyacetaldehyde Dimethyl Acetal

-

To a solution of sodium phenoxide (prepared from phenol and sodium hydroxide) in an appropriate solvent (e.g., DMF), add chloroacetaldehyde dimethyl acetal.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis.

-

After the reaction is complete (monitored by TLC), perform an aqueous workup to remove inorganic salts.

-

Purify the crude product by distillation under reduced pressure to obtain phenoxyacetaldehyde dimethyl acetal.

Step 2: Synthesis of Phenoxyacetaldehyde

-

Hydrolyze the phenoxyacetaldehyde dimethyl acetal using a dilute acid catalyst (e.g., aqueous HCl) in a suitable solvent mixture (e.g., acetone/water).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenoxyacetaldehyde[2].

Step 3: Synthesis of 2-Bromo-2-phenoxyacetaldehyde

-

Dissolve phenoxyacetaldehyde in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN), or elemental bromine.

-

Control the reaction temperature to prevent over-bromination.

-

After completion, quench the reaction and perform an aqueous workup.

-

The crude 2-bromo-2-phenoxyacetaldehyde is often used directly in the next step without extensive purification due to its potential instability.

Step 4: Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

-

Dissolve the crude 2-bromo-2-phenoxyacetaldehyde in a suitable solvent, such as ethanol or isopropanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Phenoxy-1,3-thiazol-2-amine.

Predicted Spectral Analysis

The structural elucidation of 5-Phenoxy-1,3-thiazol-2-amine would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 2H | H-meta of phenoxy group |

| 6.90 - 7.10 | m | 3H | H-ortho and H-para of phenoxy group |

| ~7.00 | s | 1H | H-4 of thiazole ring |

| 5.50 - 6.50 | br s | 2H | -NH₂ (exchangeable with D₂O) |

The chemical shift of the thiazole proton at C4 is influenced by the electron-donating nature of the phenoxy group. The broad singlet for the amino protons is characteristic and its exchange with D₂O would confirm its assignment.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C-NH₂) |

| ~158 | C-ipso of phenoxy group |

| ~145 | C5 |

| ~130 | C-para of phenoxy group |

| ~125 | C-meta of phenoxy group |

| ~120 | C-ortho of phenoxy group |

| ~115 | C4 |

The chemical shifts are estimates and will be influenced by the solvent used for analysis.

IR Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching of the thiazole ring |

| ~1590, ~1490 | Medium to Strong | Aromatic C=C stretching |

| ~1240 | Strong | Aryl-O-C asymmetric stretching |

| ~1050 | Medium | Aryl-O-C symmetric stretching |

The IR spectrum is expected to be dominated by the characteristic stretches of the amino group and the aromatic and thiazole rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 5-Phenoxy-1,3-thiazol-2-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 192. Key fragmentation pathways would likely involve the loss of the phenoxy group, cleavage of the thiazole ring, and loss of small neutral molecules like HCN.

Potential Biological Activity and Drug Development Insights

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a phenoxy group at the 5-position can significantly modulate these activities.

-

Structure-Activity Relationship (SAR): The phenoxy group can participate in π-π stacking and hydrophobic interactions within a biological target. Its electron-donating nature can also influence the electronic properties of the thiazole ring, potentially affecting its ability to act as a hydrogen bond acceptor or donor.

-

Potential Therapeutic Areas: Based on the known activities of 2-aminothiazole derivatives, 5-Phenoxy-1,3-thiazol-2-amine and its analogs could be investigated for:

-

Antimicrobial Activity: Many 2-aminothiazoles exhibit antibacterial and antifungal properties.

-

Anticancer Activity: The 2-aminothiazole core is present in several kinase inhibitors and other anticancer agents.

-

Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.

-

The following diagram illustrates the workflow for the preliminary biological evaluation of a novel compound like 5-Phenoxy-1,3-thiazol-2-amine.

Caption: Workflow for preliminary biological evaluation of a novel compound.

Conclusion

While 5-Phenoxy-1,3-thiazol-2-amine remains a largely unexplored chemical entity, this in-depth technical guide provides a comprehensive predictive and comparative analysis of its physicochemical properties, a plausible synthetic route, and its potential for biological activity. The Hantzsch thiazole synthesis offers a viable pathway for its preparation, and its structural features suggest it may possess interesting pharmacological properties. This guide serves as a starting point for researchers to embark on the synthesis and evaluation of this and related novel 2-aminothiazole derivatives, contributing to the ongoing discovery of new therapeutic agents.

References

-

PubChem. Phenoxyacetaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Phenoxy-1,3-thiazol-2-amine: A Kinase-Centric Hypothesis

Foreword: Unraveling the Therapeutic Potential of a Novel Thiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, which spans anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 5-Phenoxy-1,3-thiazol-2-amine . In the absence of direct empirical data for this molecule, we will embark on a scientifically grounded exploration of its most probable mechanism of action. Drawing from the extensive literature on analogous structures, we posit a compelling hypothesis: 5-Phenoxy-1,3-thiazol-2-amine functions as a modulator of protein kinase activity, a mechanism central to the treatment of numerous proliferative and inflammatory diseases.

This document will serve as a technical roadmap for researchers and drug development professionals, outlining the scientific rationale behind this hypothesis and providing a detailed framework for its experimental validation. We will delve into the causality of experimental choices, ensuring that each proposed protocol is a self-validating system, a hallmark of rigorous scientific inquiry.

The 2-Aminothiazole Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a recurring motif in a multitude of clinically relevant kinase inhibitors. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical anchoring point for competitive inhibitors. The diverse biological activities reported for 2-aminothiazole derivatives, including antitumor, antiviral, and anti-inflammatory effects, often trace back to their modulation of kinase-mediated signaling pathways.[1]

Several studies have demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent inhibitory effects against a range of kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] For instance, certain 2-aminophenyl-5-halothiazoles have been shown to inhibit Aurora kinase activity, leading to a decrease in the phosphorylation of its downstream substrate, histone H3.[1] This body of evidence provides a strong precedent for investigating 5-Phenoxy-1,3-thiazol-2-amine as a potential kinase inhibitor.

The Phenoxy Moiety: A Key Determinant of Target Specificity and Potency

The introduction of a phenoxy group at the 5-position of the thiazole ring is a critical structural feature that likely dictates the compound's target selectivity and potency. This lipophilic group can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket, potentially conferring selectivity for kinases with complementary hydrophobic sub-pockets.

The strategic placement of such a group can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The design of potent and selective kinase inhibitors often involves the exploration of various substituents on a core scaffold to optimize interactions with the target kinase.

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

We hypothesize that 5-Phenoxy-1,3-thiazol-2-amine acts as a Type I ATP-competitive inhibitor of one or more protein kinases. This proposed mechanism is illustrated in the following signaling pathway diagram:

Caption: Proposed mechanism of 5-Phenoxy-1,3-thiazol-2-amine as a competitive kinase inhibitor.

In this model, 5-Phenoxy-1,3-thiazol-2-amine directly competes with endogenous ATP for binding to the active site of a protein kinase. This binding event prevents the phosphorylation of the kinase's substrate, thereby interrupting the downstream signaling cascade that would otherwise lead to a specific cellular response, such as proliferation or survival.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following workflow is designed to first identify the kinase targets and then to characterize the biochemical and cellular effects of 5-Phenoxy-1,3-thiazol-2-amine.

Caption: Multi-tiered workflow for validating the mechanism of action.

Tier 1: Broad Kinase Profiling

Objective: To identify the primary kinase targets of 5-Phenoxy-1,3-thiazol-2-amine from a large panel of kinases.

Methodology: Kinome-Wide Binding Assay

-

Compound Immobilization: Covalently attach an analog of 5-Phenoxy-1,3-thiazol-2-amine with a suitable linker to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare cell lysates from a relevant cancer cell line (e.g., a line known to be sensitive to kinase inhibitors).

-

Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for the binding of interacting kinases.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound kinases from the beads.

-

Mass Spectrometry: Identify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This unbiased approach allows for the simultaneous screening of the compound against a large portion of the human kinome, providing a broad overview of its potential targets.

Tier 2: In Vitro Biochemical Assays

Objective: To determine the potency and selectivity of 5-Phenoxy-1,3-thiazol-2-amine against the hit kinases identified in Tier 1.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

-

Reagents: Prepare a reaction mixture containing the purified kinase, a fluorescently labeled ATP tracer (Alexa Fluor™ 647), and a europium-labeled anti-tag antibody that binds to the kinase.

-

Compound Titration: Add varying concentrations of 5-Phenoxy-1,3-thiazol-2-amine to the reaction mixture.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

FRET Measurement: Measure the time-resolved Förster resonance energy transfer (TR-FRET) signal. In the absence of the inhibitor, the tracer binds to the kinase, bringing the europium donor and the Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal. The inhibitor will displace the tracer, leading to a decrease in the FRET signal.

-

Data Analysis: Plot the FRET signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This assay provides a quantitative measure of the compound's binding affinity for the target kinase in a purified system, allowing for a direct assessment of its potency.

Data Presentation:

| Kinase Target | IC50 (nM) of 5-Phenoxy-1,3-thiazol-2-amine |

| Kinase A | Hypothetical Value |

| Kinase B | Hypothetical Value |

| Kinase C | Hypothetical Value |

Tier 3: Cellular Target Engagement & Pathway Analysis

Objective: To confirm that 5-Phenoxy-1,3-thiazol-2-amine engages its target kinase in a cellular context and inhibits its downstream signaling pathway.

Methodology: Western Blot Analysis of Phospho-Substrates

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of 5-Phenoxy-1,3-thiazol-2-amine for a specified period.

-

Lysate Preparation: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's downstream substrate and a total protein control.

-

Detection and Quantification: Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities.

Rationale: This experiment directly assesses the functional consequence of target engagement by measuring the inhibition of the kinase's catalytic activity within the cell.

Tier 4: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of 5-Phenoxy-1,3-thiazol-2-amine in a preclinical animal model.

Methodology: Xenograft Tumor Model

-

Tumor Implantation: Implant human cancer cells (from a cell line shown to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer 5-Phenoxy-1,3-thiazol-2-amine to the mice at various doses and schedules.

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Rationale: This study provides the most direct evidence of the compound's potential therapeutic efficacy in a living organism.

Conclusion and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidating the mechanism of action of 5-Phenoxy-1,3-thiazol-2-amine. By systematically progressing from broad, unbiased screening to specific, functional validation in cellular and in vivo models, we can build a comprehensive understanding of this promising compound's therapeutic potential. The proposed kinase inhibition mechanism is strongly supported by the extensive literature on the 2-aminothiazole scaffold.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series. Furthermore, detailed pharmacokinetic and toxicological studies will be essential for advancing any lead compounds toward clinical development. The framework presented herein provides a solid foundation for these future endeavors, paving the way for the potential discovery of a novel therapeutic agent.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). (1961). PMC. [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2010). ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2023). ResearchGate. [Link]

-

Penicillin. Wikipedia. [Link]

-

5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. (2009). PMC. [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2021). ResearchGate. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 5-Phenoxy-1,3-thiazol-2-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenoxy-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a phenoxy group with a 2-aminothiazole core, presents a versatile scaffold for the development of novel therapeutic agents. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Phenoxy-1,3-thiazol-2-amine, both ¹H and ¹³C NMR will provide critical information about the molecular skeleton and the chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-Phenoxy-1,3-thiazol-2-amine is anticipated to display distinct signals corresponding to the aromatic protons of the phenoxy group, the thiazole ring proton, and the amine protons. The expected chemical shifts are influenced by the electronic effects of the constituent functional groups.

Experimental Considerations:

The choice of solvent is crucial for acquiring high-quality ¹H NMR spectra. Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are commonly used. DMSO-d₆ is often preferred for compounds containing amine groups as it can facilitate the observation of N-H protons, which may otherwise undergo rapid exchange and result in broad or unobservable signals.

Predicted ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH₂ | 4.9 - 7.0 | Singlet (broad) | - | Chemical shift and peak shape are highly dependent on solvent and concentration. In DMSO-d₆, this peak is more likely to be a distinct singlet. |

| H-4 (Thiazole) | 6.5 - 7.0 | Singlet | - | The proton at the 4-position of the thiazole ring is expected to appear as a singlet.[1][2] |

| Ar-H (Phenoxy) | 6.9 - 7.5 | Multiplet | - | The five protons of the phenoxy group will likely appear as a complex multiplet due to overlapping signals. |

Causality Behind Expected Shifts:

-

Amine Protons (NH₂): The broadness and variable chemical shift of the amine protons are due to hydrogen bonding and chemical exchange with residual water in the solvent.

-

Thiazole Proton (H-4): The chemical shift of the thiazole proton is influenced by the electron-donating amino group at the 2-position and the electron-withdrawing nature of the sulfur and nitrogen atoms within the ring.

-

Phenoxy Protons (Ar-H): The ether linkage causes a slight upfield shift of the ortho and para protons of the phenyl ring compared to benzene, while the meta protons will be less affected.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 5-Phenoxy-1,3-thiazol-2-amine. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Thiazole C2) | 165 - 175 | The carbon attached to the amino group and flanked by two heteroatoms will be significantly deshielded. |

| C-4 (Thiazole) | 100 - 110 | This carbon is expected to be in the aromatic region, influenced by the adjacent sulfur atom and the phenoxy group. |

| C-5 (Thiazole) | 140 - 150 | The carbon bearing the phenoxy group will be deshielded due to the electronegativity of the oxygen atom. |

| C-ipso (Phenoxy) | 155 - 160 | The carbon directly attached to the ether oxygen will be the most deshielded of the phenoxy carbons. |

| C-ortho (Phenoxy) | 115 - 120 | Shielded relative to the ipso-carbon due to the electron-donating effect of the ether oxygen. |

| C-meta (Phenoxy) | 128 - 132 | Least affected by the ether oxygen. |

| C-para (Phenoxy) | 120 - 125 | Shielded by the resonance effect of the ether oxygen. |

Self-Validating System in NMR:

The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, thus providing a self-validating structural confirmation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Phenoxy-1,3-thiazol-2-amine will be characterized by absorption bands corresponding to N-H, C-H, C=N, C=C, and C-O-C vibrations.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretching (asymmetric & symmetric) | 3250 - 3400 | Medium | Primary amines typically show two bands in this region.[3][4] |

| Aromatic C-H stretching | 3000 - 3100 | Medium to Weak | Characteristic of the C-H bonds in the phenoxy group. |

| N-H bending | 1580 - 1650 | Medium to Strong | This band can sometimes be mistaken for a C=C stretch.[3] |

| C=N stretching (thiazole ring) | 1500 - 1550 | Medium to Strong | A characteristic absorption for the thiazole ring system.[1] |

| C=C stretching (aromatic ring) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the phenyl ring. |

| C-O-C stretching (asymmetric) | 1200 - 1260 | Strong | Characteristic of the aryl-ether linkage. |

| C-S stretching | 600 - 800 | Weak to Medium | Often difficult to assign definitively due to overlapping with other fingerprint region absorptions. |

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 5-Phenoxy-1,3-thiazol-2-amine, soft ionization techniques are recommended to preserve the molecular ion.

Ionization Technique Selection:

-

Electrospray Ionization (ESI): ESI is highly suitable for polar molecules like the target compound and typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective soft ionization method that can be used and also tends to produce protonated molecular ions.

Predicted Mass Spectral Data:

The predicted molecular weight of 5-Phenoxy-1,3-thiazol-2-amine (C₉H₈N₂OS) is approximately 192.24 g/mol .

| Predicted m/z | Proposed Fragment Ion | Notes |

| 193.04 | [M+H]⁺ | Protonated molecular ion. |

| 116.02 | [C₄H₄N₂S]⁺ | Loss of the phenoxy radical. |

| 99.00 | [C₆H₅O]⁺ | Phenoxy cation. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation resulting from the fragmentation of the phenoxy group. |

Fragmentation Pathway Visualization:

The following diagram illustrates a plausible fragmentation pathway for 5-Phenoxy-1,3-thiazol-2-amine under mass spectrometry conditions.

Caption: Predicted ESI-MS fragmentation pathway of 5-Phenoxy-1,3-thiazol-2-amine.

IV. Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a robust framework for the characterization of 5-Phenoxy-1,3-thiazol-2-amine. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and assess the purity of this important heterocyclic compound. The integration of these spectroscopic techniques offers a self-validating system for structural elucidation, which is a critical step in the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. universalprint.org. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. (2020). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

-

Wiley Online Library. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Chronicle of Phenoxy Thiazole Amine Compounds

This technical guide charts the discovery and developmental history of phenoxy thiazole amine compounds. It is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the core science, experimental rationale, and historical context of this significant chemical class. We will navigate from the foundational chemistry of the 2-aminothiazole core to the strategic incorporation of the phenoxy moiety, a combination that has unlocked potent and selective modulators of critical biological pathways.

Foundational Chemistry: The 2-Aminothiazole Privileged Structure

The journey of the phenoxy thiazole amine begins with one of medicinal chemistry's most celebrated building blocks: the 2-aminothiazole ring.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is widely regarded as a "privileged structure". This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for drug discovery across diverse therapeutic areas.[1][2] The utility of the 2-aminothiazole core is vast, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2]

The enduring relevance of this scaffold is largely due to its synthetic accessibility. The most fundamental and widely employed method for its construction is the Hantzsch thiazole synthesis . This classic reaction involves the condensation of an α-haloketone with a thiourea.[3][4] The versatility of this method allows for the introduction of various substituents at the 4 and 5 positions of the thiazole ring, providing a robust platform for generating chemical diversity.

Diagram: The Hantzsch Thiazole Synthesis

Caption: The general scheme of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.

Strategic Evolution: The Incorporation of the Phenoxy Moiety

While the 2-aminothiazole core provides a solid foundation, the quest for enhanced potency, selectivity, and desirable pharmacokinetic properties drove medicinal chemists to explore more complex derivatives. The strategic addition of a phenoxy group represents a key evolutionary step. This appendage, an oxygen-linked phenyl ring, introduces several critical features:

-

Conformational Rigidity: The ether linkage restricts the rotation of the phenyl ring, helping to lock the molecule into a specific, bioactive conformation.

-

Vectorial Projection: It provides a well-defined vector for exploring interactions within a protein's binding pocket. Substituents can be systematically placed on the phenyl ring to probe for additional hydrogen bonds, van der Waals interactions, or to address steric constraints.

-

Modulation of Physicochemical Properties: The phenoxy group influences the compound's lipophilicity, polarity, and metabolic stability, all of which are critical for drug development.

The synthesis of a phenoxy thiazole amine typically involves a multi-step process where a phenoxy-containing building block is incorporated, or the phenoxy group is added to a pre-formed thiazole. For instance, a phenoxyacetic acid can be coupled with a 2-aminothiazole derivative to form an amide linkage, connecting the two key fragments.[5]

Rise to Prominence: Targeting the Kinome

A major catalyst for the development of phenoxy thiazole amine compounds has been the pursuit of protein kinase inhibitors .[6] Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a well-established driver of cancer and inflammatory diseases. The ATP-binding site of kinases has proven to be a particularly "druggable" target, and the phenoxy thiazole amine scaffold is exceptionally well-suited to interact with it.

The 2-aminothiazole portion often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element of the ATP pocket. The phenoxy group can then extend into other regions of the binding site, where substitutions on the phenyl ring can be optimized to enhance affinity and, crucially, selectivity for the target kinase over other kinases in the human kinome.

Diagram: Phenoxy Thiazole Amine in a Kinase ATP-Binding Pocket

Caption: Schematic of a phenoxy thiazole amine inhibitor binding to a kinase active site.

The Iterative Process of Optimization: A Case Study

The development of a potent and selective inhibitor is an iterative process of design, synthesis, and testing. This is driven by Structure-Activity Relationship (SAR) studies, which systematically map the effects of chemical modifications on biological activity.[7][8]

Let's consider a hypothetical lead optimization campaign for a fictional phenoxy thiazole amine inhibitor of "Kinase X".

Experimental Protocol: Synthesis of a Phenoxy-Thiazole Amide Library

This protocol describes the parallel synthesis of a small library of analogs to probe the SAR of the phenoxy ring.

Step-by-Step Methodology:

-

Starting Material Synthesis: Synthesize the core intermediate, 4-phenylthiazol-2-amine, via the Hantzsch reaction of 2-bromoacetophenone and thiourea.[9]

-

Reagent Preparation: In separate reaction vessels, prepare solutions of a diverse set of substituted phenoxyacetic acids (e.g., 4-fluorophenoxyacetic acid, 4-chlorophenoxyacetic acid, 4-methoxyphenoxyacetic acid).

-

Amide Coupling: a. To each reaction vessel containing a unique phenoxyacetic acid, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). b. Stir for 10 minutes to activate the carboxylic acid. c. Add a solution of the 4-phenylthiazol-2-amine intermediate to each vessel. d. Allow the reactions to proceed at room temperature for 4-12 hours.

-

Work-up and Purification: a. Quench the reactions with water and extract the product into an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with dilute acid, dilute base, and brine. c. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. d. Purify each crude product via flash column chromatography to yield the final amide compounds.

-

Characterization: Confirm the structure and purity of each analog using LC-MS and ¹H NMR spectroscopy.

Causality and Self-Validation:

-

HATU/DIPEA: This is a standard, highly efficient coupling system for amide bond formation, minimizing side reactions and ensuring high conversion.

-

Parallel Synthesis: This approach allows for the rapid generation of multiple analogs under identical conditions, ensuring that differences in biological activity can be confidently attributed to the structural changes.

-

Purification & Characterization: Rigorous purification and structural confirmation are non-negotiable. This self-validating step ensures that the biological data obtained is for the intended compound at a known purity.

Data Presentation: SAR Table for Kinase X Inhibition

The synthesized compounds would then be tested in a biochemical assay to determine their inhibitory potency (IC₅₀) against Kinase X.

Table 1: Structure-Activity Relationship of Phenoxy Substituents

| Compound ID | Phenoxy Substituent (R) | Kinase X IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |

| LEAD-01 | H (unsubstituted) | 150 | 5.2 |

| LEAD-02 | 4-Fluoro | 75 | 2.1 |

| LEAD-03 | 4-Chloro | 30 | 0.8 |

| LEAD-04 | 4-Bromo | 35 | 1.0 |

| LEAD-05 | 4-Methyl | 120 | 4.5 |

| LEAD-06 | 4-Methoxy | 450 | >10 |

| LEAD-07 | 3-Chloro | 90 | 3.0 |

Interpretation of SAR Data:

The data from this hypothetical study would yield critical insights. For example, we can conclude that small electron-withdrawing groups at the para-position of the phenoxy ring are highly beneficial for activity, with chlorine being optimal.[8] A bulky or electron-donating group like methoxy is detrimental. This knowledge guides the next round of design, perhaps exploring di-substituted patterns or other halogens to further refine the interaction with the target protein.

Future Horizons

The phenoxy thiazole amine scaffold remains a vibrant area of research. While its impact on kinase inhibitor development is profound, its potential extends to other target classes. Current and future efforts are focused on:

-

Tackling Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that have become resistant to earlier therapies.

-

Multi-Target Ligands: Intentionally designing compounds that inhibit multiple, disease-relevant targets simultaneously, which may offer synergistic efficacy.[7]

-

Exploring New Therapeutic Areas: Applying the scaffold to targets beyond kinases, such as enzymes involved in metabolic or neurodegenerative diseases.[10]

The history of phenoxy thiazole amine compounds is a compelling narrative of how a privileged chemical structure can be strategically elaborated to solve complex biological problems. It exemplifies the core principles of modern drug discovery: a foundation in robust synthetic chemistry, a deep understanding of protein-ligand interactions, and an iterative cycle of design and testing. This versatile scaffold will undoubtedly continue to be a source of novel therapeutic agents for the foreseeable future.

References

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Wang, B., Hao, S., Han, F., Wu, T., Jia, S., Ruan, X., & Zhou, Q. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 68(6), 6270-6291. [Link]

-

Fouad, M. A., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117006. [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- Google Patents. (n.d.). WO2007137962A1 - Thiazole derivatives.

-

Carta, A., & Piras, S. (2014). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. Recent Patents on Anti-Cancer Drug Discovery, 9(2), 204-228. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

Fancelli, D., et al. (2006). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 16(19), 5127-5131. [Link]

-

TSI Journals. (2017). A Patent Review on Thiazole Derivatives (2008-2013). Acta Chimica and Pharmaceutica Indica. [Link]

-

ResearchGate. (n.d.). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. Retrieved from [Link]

- Google Patents. (n.d.). ES2061628T3 - DERIVATIVES OF TIAZOLE.

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4479. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

-

Faghih, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-28. [Link]

-

International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jpionline.org [jpionline.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

The Rising Therapeutic Potential of 5-Phenoxy-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This guide delves into a specific, promising subclass: 5-Phenoxy-1,3-thiazol-2-amine derivatives. While direct and extensive research on this precise substitution pattern is emerging, this document synthesizes current knowledge from closely related analogues to provide a comprehensive technical overview of its potential biological activities, mechanistic pathways, and the experimental methodologies crucial for its investigation. By understanding the established pharmacology of related thiazole and thiadiazole derivatives, we can logically infer and strategically explore the therapeutic promise of this unique chemical entity.

The Core Moiety: Understanding the 2-Aminothiazole Framework

The 1,3-thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[3] The presence of the 2-amino group is particularly significant as it provides a key site for hydrogen bonding and further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] The electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the ability of these molecules to interact with a wide range of biological targets.[2]

Derivatives of the 2-aminothiazole core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This versatility underscores the importance of exploring novel substitutions on the thiazole ring to fine-tune biological activity and develop targeted therapeutics. The introduction of a phenoxy group at the 5-position presents an intriguing modification, offering the potential for enhanced lipophilicity and additional points of interaction with biological macromolecules.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research into structurally similar compounds, 5-Phenoxy-1,3-thiazol-2-amine derivatives are predicted to exhibit a range of significant biological activities. The following sections explore these potential applications, drawing parallels from established findings.

Anticancer Potential: Targeting Key Pathways in Malignancy

The 1,3,4-thiadiazole scaffold, a close structural relative of the 1,3-thiazole, has been a focal point in the development of novel anticancer agents.[4][6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and the induction of apoptosis.[7]

One promising avenue for the anticancer activity of 5-Phenoxy-1,3-thiazol-2-amine derivatives is the inhibition of lipoxygenase (LOX) enzymes.[7] The LOX pathway is implicated in the pathogenesis of several cancers, and its inhibition presents a novel therapeutic strategy.[7] It is hypothesized that these thiazole derivatives could act as potent LOX inhibitors, thereby interfering with tumor progression.

Hypothesized Anticancer Mechanism of Action

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] Derivatives have shown activity against a wide range of pathogens, including bacteria and fungi.[8][9] The introduction of different substituents on the thiazole ring can significantly influence the antimicrobial spectrum and potency.

Structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the phenyl ring of the phenoxy group, as well as modifications to the 2-amino group, will be critical in determining the antimicrobial profile of 5-Phenoxy-1,3-thiazol-2-amine derivatives.[10][11]

General Structure-Activity Relationship (SAR) Insights

Caption: Key areas for SAR exploration.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[5][12]

The proposed mechanism of anti-inflammatory action for many thiazole-containing compounds involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[13][14] By inhibiting these enzymes, the production of prostaglandins and leukotrienes, which are key mediators of inflammation, is reduced. It is plausible that 5-Phenoxy-1,3-thiazol-2-amine derivatives could also exert their anti-inflammatory effects through this pathway.

Synthetic Strategies and Methodologies

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine derivatives can be approached through established methods in heterocyclic chemistry. A likely synthetic route would involve the reaction of a phenoxy-substituted α-haloketone with thiourea. The synthesis of a closely related compound, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, was achieved by reacting phenoxybenzoic acid with thiosemicarbazide, suggesting that a phenoxy-substituted starting material is a viable approach.[15]

General Synthetic Protocol

A generalized synthetic scheme for the preparation of 5-Phenoxy-1,3-thiazol-2-amine derivatives is outlined below. This protocol is based on well-established Hantzsch thiazole synthesis.

Step 1: Synthesis of α-bromo-phenoxyacetophenone

-

To a solution of a substituted phenoxyacetophenone in a suitable solvent (e.g., diethyl ether, chloroform), add a brominating agent (e.g., bromine, N-bromosuccinimide) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-phenoxyacetophenone.

-

Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to form the 2-aminothiazole ring

-

Dissolve the α-bromo-phenoxyacetophenone and thiourea in a suitable solvent (e.g., ethanol, isopropanol).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia, sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 5-Phenoxy-1,3-thiazol-2-amine derivative.

Illustrative Synthetic Workflow

Caption: A generalized synthetic pathway.

Essential Biological Evaluation Protocols

To validate the therapeutic potential of newly synthesized 5-Phenoxy-1,3-thiazol-2-amine derivatives, a series of robust in vitro and in vivo assays are required.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[5]

Protocol:

-

Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to a group of rats.

-

After a specific time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities of a series of 5-Phenoxy-1,3-thiazol-2-amine derivatives, data should be presented in a structured and easily interpretable format.

Table 1: In Vitro Anticancer Activity of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

| Compound ID | Substitution on Phenoxy Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |

| PD-01 | 4-Chloro | [Insert Data] | [Insert Data] | [Insert Data] |

| PD-02 | 4-Methoxy | [Insert Data] | [Insert Data] | [Insert Data] |

| PD-03 | 3,4-Dichloro | [Insert Data] | [Insert Data] | [Insert Data] |

| Doxorubicin | (Standard) | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

| Compound ID | S. aureus | E. coli | C. albicans |

| PD-01 | [Insert Data] | [Insert Data] | [Insert Data] |

| PD-02 | [Insert Data] | [Insert Data] | [Insert Data] |

| PD-03 | [Insert Data] | [Insert Data] | [Insert Data] |

| Ciprofloxacin | [Insert Data] | [Insert Data] | N/A |

| Fluconazole | N/A | N/A | [Insert Data] |

Conclusion and Future Directions

The 5-Phenoxy-1,3-thiazol-2-amine scaffold represents a promising area for the discovery of new therapeutic agents. By leveraging the known biological activities of related thiazole and thiadiazole derivatives, researchers can strategically design and synthesize novel compounds with potentially enhanced anticancer, antimicrobial, and anti-inflammatory properties. The key to unlocking the full potential of this scaffold lies in comprehensive structure-activity relationship studies, focusing on the systematic modification of both the phenoxy ring and the 2-amino group. Further investigations into their mechanisms of action at the molecular level will be crucial for the development of targeted and effective drug candidates. This guide serves as a foundational resource to stimulate and direct future research in this exciting and promising field of medicinal chemistry.

References

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. (2023). Impactfactor. [Link]

-

Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. (2024). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. PMC - NIH. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]

-

In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal. [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). MDPI. [Link]

-

Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

-

Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (2011). ResearchGate. [Link]

-

The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. (2011). ResearchGate. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2023). Frontiers. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. wjpmr.com [wjpmr.com]

- 6. impactfactor.org [impactfactor.org]

- 7. brieflands.com [brieflands.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 14. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Phenoxy-1,3-thiazol-2-amine Analogs: A Technical Guide for Drug Discovery

Introduction: The Emergence of the 5-Phenoxy-1,3-thiazol-2-amine Scaffold in Kinase Inhibition